molecular formula C12H12O2 B1218487 2,7-Dimethoxynaphthalene CAS No. 3469-26-9

2,7-Dimethoxynaphthalene

Cat. No. B1218487
Key on ui cas rn: 3469-26-9
M. Wt: 188.22 g/mol
InChI Key: PPKHAIRFQKFMLE-UHFFFAOYSA-N
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Patent
US06602903B2

Procedure details

Methylation of 2,7-dihydroxynaphthalene (10 g: 62.43 mmol) is carried out in acetone (100 ml) in the presence of dimethyl sulphate (12.06 ml:127 mmol:2.03 eq.) and dry potassium carbon-ate (42.3 g:306 mmol:4.9 eq.). The temperature of the reaction medium is 56° C. for 6 hours and then 40° C for 12 hours. Hydrolysis (7.4 ml of water) requires 2 hours of stirring at ambient temperature. After filtering off the salts over Celite and concentrating the remaining filtrate, extraction with dichloromethane yields an organic phase, which, after evaporation, has the appearance of a beige solid. The latter is rendered colourless using active carbon and then recrystallised from a PE/CH2Cl2 mixture.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.06 mL
Type
reactant
Reaction Step Two
Quantity
42.3 g
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.S([O:18][CH3:19])(OC)(=O)=O.[C:20](=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH3:20][O:12][C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2]([O:18][CH3:19])=[CH:11][CH:10]=2)[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Step Two
Name
Quantity
12.06 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
42.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
7.4 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
40° C for 12 hours
Duration
12 h
WAIT
Type
WAIT
Details
requires 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtering off the salts over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
EXTRACTION
Type
EXTRACTION
Details
the remaining filtrate, extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
yields an organic phase, which
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
recrystallised from a PE/CH2Cl2 mixture

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC1=CC2=CC(=CC=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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